N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N'-(2-ethoxyethyl)urea
Description
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea is an organic compound with a complex structure that includes chlorinated benzoyl and ethoxyethyl groups
Properties
CAS No. |
61747-10-2 |
|---|---|
Molecular Formula |
C18H18Cl2N2O3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-[3-chloro-4-(4-chlorobenzoyl)phenyl]-3-(2-ethoxyethyl)urea |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-2-25-10-9-21-18(24)22-14-7-8-15(16(20)11-14)17(23)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H2,21,22,24) |
InChI Key |
HSAUVLXMLRSJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(4-chlorobenzoyl)aniline with 2-ethoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-methoxyethyl)urea
- N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-propoxyethyl)urea
Uniqueness
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-(2-ethoxyethyl)urea is unique due to its specific ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
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